Cas no 26198-80-1 (7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)-)

7-Nonenoic acid, 9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-, (7Z)-, is a structurally complex unsaturated fatty acid derivative with notable stereochemical specificity. Its key advantages include a well-defined chiral configuration, which is critical for applications in synthetic organic chemistry and pharmaceutical intermediates. The presence of hydroxyl and oxo functional groups enhances its reactivity, making it suitable for selective modifications. The (7Z)-alkene geometry and cyclopentyl backbone contribute to its utility in prostaglandin-related syntheses. This compound’s high purity and stereochemical precision ensure reproducibility in research and industrial processes, particularly in the development of bioactive molecules.
7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)- structure
26198-80-1 structure
Product Name:7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)-
CAS No:26198-80-1
MF:C22H36O5
MW:380.51824760437
CID:270026
PubChem ID:6443308
Update Time:2025-06-08

7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)- Chemical and Physical Properties

Names and Identifiers

    • 7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)-
    • (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
    • (1R-(1alpha(Z),2beta(1E,3S*),3alpha))-9-(3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl)-7-nonenoic acid
    • 1a,1b-dihomo Prostaglandin E2
    • (Z)-9-[(2R, 3R)-3-hydroxy-2-[(E, 3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
    • 26198-80-1
    • 1a,1b Dihomoprostaglandin E2
    • 1a,1b-Dihomoprostaglandin E2
    • Inchi: 1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1
    • InChI Key: PNKJEXAWAIJTRO-ULHTUUQVSA-N
    • SMILES: O[C@@H]1CC(C(C/C=C\CCCCCC(=O)O)[C@H]1/C=C/[C@H](CCCCC)O)=O

Computed Properties

  • Exact Mass: 380.25627424g/mol
  • Monoisotopic Mass: 380.25627424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 14
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 94.8Ų

7-Nonenoic acid,9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-,(7Z)- Pricemore >>

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